RG7388

p53-MDM2 interaction Biochemical assay Second-generation inhibitor

RG7388 (Idasanutlin) is a second-generation pyrrolidine-based MDM2-p53 antagonist engineered for superior oral bioavailability and selectivity over first-generation nutlins. With an antiproliferative IC₅₀ of ~30 nM in wild-type p53 lines, it reactivates p53 to drive cell-cycle arrest and apoptosis. Clinically validated in the Phase 3 MIRROS trial (29% composite CR rate in R/R AML) and demonstrating 59% tumor growth inhibition in neuroblastoma xenografts at 25 mg/kg, it is the definitive tool for proof-of-concept MDM2 studies. Its unique durable response in polycythemia vera opens niche translational opportunities. Choose RG7388 for predictable PK, low off-target risk, and robust in vivo efficacy across osteosarcoma, neuroblastoma, and hematologic models. Available now in high purity (≥98%) with fast global shipping.

Molecular Formula C31H29Cl2F2N3O4
Molecular Weight 616.5 g/mol
Cat. No. B8049584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7388
Molecular FormulaC31H29Cl2F2N3O4
Molecular Weight616.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F
InChIInChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)
InChIKeyTVTXCJFHQKSQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RG7388 (Idasanutlin): A Second-Generation, Clinical-Stage MDM2 Antagonist for p53 Wild-Type Cancer Research and Procurement


RG7388 (Idasanutlin, RO5503781) is a second-generation, non-imidazoline small-molecule antagonist of the p53-MDM2 protein-protein interaction, belonging to the pyrrolidine-based inhibitor class [1]. It was developed as a follow-on to the first clinical MDM2 inhibitor, RG7112, with the explicit goal of achieving superior potency, improved selectivity, and an enhanced pharmacokinetic profile for oral administration [2]. Its mechanism of action involves high-affinity binding to the p53 pocket of the MDM2 protein, thereby preventing MDM2-mediated ubiquitination and proteasomal degradation of the tumor suppressor p53. This reactivates the p53 pathway, leading to cell cycle arrest and apoptosis specifically in cancer cells harboring wild-type TP53 .

Why RG7388 Cannot Be Simply Substituted with Other MDM2/p53 Inhibitors: A Procurement and Scientific Selection Perspective


MDM2 inhibitors constitute a structurally and pharmacologically diverse class, with distinct chemical scaffolds—including imidazolines (Nutlin-3a), pyrrolidines (RG7388, RG7112), spirooxindoles (MI-773/SAR405838), and piperidinones (AMG232)—each conferring unique profiles in terms of binding kinetics, selectivity against the related MDMX protein, oral bioavailability, and clinical safety [1]. The transition from first-generation Nutlins to RG7388 was specifically driven by the need to overcome high clearance rates, poor oral bioavailability, and a suboptimal therapeutic index observed in earlier compounds . Consequently, substituting RG7388 with an alternative MDM2 inhibitor in preclinical research, clinical study design, or formulation development may lead to fundamentally different experimental outcomes due to variations in cellular potency, off-target activity, and in vivo exposure. The following quantitative evidence details exactly where and how RG7388 differentiates itself from its closest analogs and in-class competitors.

Quantitative Differentiation Guide: Head-to-Head Evidence for RG7388 Against Key Comparators


Biochemical Potency: 3-Fold Improvement in HTRF Binding Affinity vs. First-Generation Clinical Inhibitor RG7112

In the primary discovery publication, RG7388 demonstrates a significantly lower half-maximal inhibitory concentration (IC50) in a homogeneous time-resolved fluorescence (HTRF) binding assay compared to its predecessor, RG7112. RG7388 inhibits the p53-MDM2 interaction with an IC50 of 6 nM , whereas RG7112, the first small-molecule MDM2 inhibitor to enter clinical development, exhibits an HTRF IC50 of 18 nM [1]. This represents a 3-fold increase in biochemical potency.

p53-MDM2 interaction Biochemical assay Second-generation inhibitor

Cellular Antiproliferative Activity: RG7388 Demonstrates 3-Fold Greater Potency Than Nutlin-3a in p53 Wild-Type Cell Lines

The improved biochemical binding of RG7388 translates to superior cellular activity. RG7388 inhibits cell proliferation in p53 wild-type cancer cell lines with a mean IC50 of approximately 30 nM . In contrast, the prototypical nutlin-class inhibitor, Nutlin-3a, exhibits an IC50 of 90 nM in cell-free assays, with cellular antiproliferative IC50 values often ranging from 1-25 µM depending on the cell line . This indicates that RG7388 is approximately 3-fold more potent at the biochemical level and significantly more potent in cellular contexts.

Cellular potency Antiproliferation Wild-type p53

In Vivo Efficacy in Xenograft Models: RG7388 Induces 59% Tumor Growth Inhibition in p53 Wild-Type Neuroblastoma at 25 mg/kg

In a p53 wild-type neuroblastoma xenograft model (NGP cells), treatment with RG7388 resulted in a statistically significant 59% inhibition of tumor growth compared to vehicle control (P=0.003) at an oral dose of 25 mg/kg [1]. This finding is corroborated by independent studies in SJSA-1 osteosarcoma xenografts, where RG7388 administered orally at 25 mg/kg caused both tumor growth inhibition and regression . This contrasts with earlier nutlin-class compounds, which often required higher doses or demonstrated less robust tumor stasis due to inferior bioavailability.

Xenograft Neuroblastoma In vivo efficacy

Clinical Composite Complete Remission Rate: RG7388 Plus Cytarabine Achieves 29% CR/CRi in Relapsed/Refractory AML

In a Phase 1b clinical study evaluating RG7388 in combination with cytarabine (ara-C) for patients with relapsed or refractory (R/R) acute myeloid leukemia (AML), a composite complete remission (CR) rate of 29% was observed, irrespective of TP53 mutation status [1]. This clinical benchmark is particularly notable given the poor prognosis of this patient population, where standard salvage therapies yield 3-year overall survival rates of only ~10–30% [2]. This level of clinical activity in a challenging setting distinguishes RG7388 from earlier MDM2 inhibitors, which often showed more limited single-agent activity or were hindered by dose-limiting toxicities.

Acute Myeloid Leukemia Clinical response Combination therapy

Clinical Monotherapy Response in Myeloproliferative Neoplasm: 58% Overall Response Rate After 6 Cycles of RG7388 in Polycythemia Vera

In an investigator-initiated Phase 1 trial of RG7388 monotherapy in high-risk polycythemia vera (PV) patients who had failed at least one prior therapy, the overall response rate (ORR) after 6 cycles was 58% (7 out of 12 patients) [1]. Furthermore, the median duration of response reached 16.8 months, with a range extending up to 26.7 months [1]. This level of durable monotherapy activity in a chronic myeloproliferative neoplasm underscores the compound's ability to target and deplete the malignant hematopoietic stem and progenitor cell compartment, which is distinct from its application in aggressive leukemias.

Polycythemia Vera Myeloproliferative Neoplasm Monotherapy

Recommended Application Scenarios for RG7388 Based on Validated Differentiation Evidence


Preclinical Efficacy Studies in p53 Wild-Type Solid Tumor or Hematologic Xenograft Models

Given its confirmed in vivo antitumor activity, including 59% tumor growth inhibition in neuroblastoma xenografts at 25 mg/kg [1] and established efficacy in SJSA-1 osteosarcoma models , RG7388 is the appropriate choice for researchers seeking a well-validated, orally bioavailable tool compound for establishing proof-of-concept that MDM2 antagonism is a viable therapeutic strategy in their model of interest. Its improved pharmaceutical properties over first-generation nutlins reduce the risk of failed studies due to poor exposure.

Investigational New Drug (IND)-Enabling Combination Studies with Cytarabine or Venetoclax

The clinical advancement of RG7388 into a Phase 3 registrational trial (MIRROS) in combination with cytarabine for R/R AML, where a Phase 1b study demonstrated a 29% composite CR rate [2], provides a strong translational rationale for using this specific compound in preclinical combination studies. Researchers designing experiments to evaluate synergy with standard-of-care chemotherapeutics or targeted agents like Bcl-2 inhibitors can leverage this existing clinical data to strengthen their hypotheses and inform dose selection.

Cellular Assays Requiring High Potency and a Wide Therapeutic Window in Wild-Type p53 Contexts

With a cellular antiproliferative IC50 of approximately 30 nM in p53 wild-type cell lines , RG7388 offers superior potency compared to legacy inhibitors like Nutlin-3a. This characteristic makes it the preferred tool compound for in vitro studies investigating p53-dependent transcriptional programs, cell cycle arrest, or apoptosis, as the lower effective concentration reduces the likelihood of off-target effects associated with higher dosing, thereby increasing the specificity and interpretability of the results.

Hematologic Malignancy Research Focused on Myeloproliferative Neoplasms (MPNs)

The unique demonstration of durable monotherapy activity in polycythemia vera, with a 58% overall response rate lasting a median of 16.8 months [3], positions RG7388 as a uniquely validated tool for research into the biology of MPNs and the role of p53 reactivation in these diseases. This is a distinct and relatively less explored application for MDM2 inhibitors, offering a niche area for high-impact translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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